3,4-Dihydroxybenzaldehyde
Overview
Description
It is a naturally occurring compound found in various plants, including the roots of Salvia miltiorrhiza, barley, green cavendish bananas, and grapevine leaves . This compound is known for its wide range of biological activities and is used in various fields such as medicine, chemistry, and industry.
Mechanism of Action
Target of Action
3,4-Dihydroxybenzaldehyde, also known as Protocatechualdehyde, has been reported to target cellular antioxidation systems . It is known to inhibit the H2O2-induced apoptosis of granulosa cells . It also targets the DNA topoisomerase II enzyme .
Mode of Action
Protocatechualdehyde interacts with its targets by disrupting cellular antioxidation . It inhibits the activation of MAPK and NF-κB, reducing the secretion of inflammatory mediators and cytokines . It selectively inhibits human DNA topoisomerase II .
Biochemical Pathways
Protocatechualdehyde affects several biochemical pathways. It has been found to influence amino sugar and nucleotide sugar metabolism and the pentose phosphate pathway . It also plays a role in the regulation of energy metabolism .
Pharmacokinetics
It is known that the compound can effectively combat cerebral ischemia/reperfusion (i/r) injury in rats
Result of Action
The action of Protocatechualdehyde results in a reduction of cerebral infarct volume, improvement of neurological function, and an increase in adenosine triphosphate (ATP) content . It also inhibits neuronal apoptosis .
Action Environment
Protocatechualdehyde is sensitive to air . It is stable under normal use conditions but should be stored below +30°C . It should be kept away from strong bases and oxidizing agents . In the event of accidental inhalation or contact with eyes or skin, it is recommended to rinse immediately with plenty of water and seek medical advice .
Biochemical Analysis
Biochemical Properties
3,4-Dihydroxybenzaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit human DNA topoisomerase II, an enzyme critical for DNA replication and cell division . Additionally, this compound interacts with G protein-coupled estrogen receptor-1 (GPER-1), exhibiting protective effects in endothelial dysfunction and atherosclerosis . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been reported to inhibit the proliferation of vascular smooth muscle cells and induce apoptosis in colorectal cancer cells . The compound influences cell signaling pathways, such as the p27KIP1-Cyclin A/D1-CDK2 pathway, leading to cell cycle arrest and apoptosis . Moreover, this compound affects gene expression by downregulating pro-oncogenes like β-catenin and cyclin D1 . These cellular effects underscore its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits enzymes like DNA topoisomerase II, leading to the disruption of DNA replication and cell division . The compound also modulates gene expression by interacting with transcription factors and signaling molecules. For example, it reduces the expression of pro-oncogenes β-catenin and cyclin D1, thereby inhibiting cell proliferation . These molecular interactions elucidate the compound’s mechanism of action in exerting its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound maintains its biological activity over extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are crucial for understanding the compound’s stability and long-term impact on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidative and anti-inflammatory activities . At high doses, it can induce toxic effects, including liver and kidney damage . Studies have identified threshold doses beyond which the compound’s adverse effects outweigh its therapeutic benefits . These dosage-dependent effects are essential for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For instance, it can influence the levels of metabolites like glutathione, thereby impacting oxidative stress and cellular redox balance . These metabolic pathways highlight the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . It can also be targeted to specific organelles through post-translational modifications and targeting signals . The subcellular localization of this compound is essential for its biological activity and therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Protocatechualdehyde can be synthesized through several methods. One common method involves the reaction of piperonyl dichloride with molecular chlorine in the presence of phosphorus trichloride, phosphorus pentachloride, or sulfuryl chloride to prepare dichloropiperonylidene dichloride, which is then hydrolyzed . Another method involves the chlorination of piperonal (heliotropin) followed by hydrolysis of the chlorinated product .
Industrial Production Methods: In industrial settings, protocatechualdehyde is often extracted from the roots of Salvia miltiorrhiza. The roots are harvested, cleaned, and dried before the compound is extracted using solvents such as ethanol, acetone, or ethyl acetate .
Chemical Reactions Analysis
Types of Reactions: Protocatechualdehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form protocatechuic acid.
Reduction: It can be reduced to form 3,4-dihydroxybenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Protocatechuic acid.
Reduction: 3,4-dihydroxybenzyl alcohol.
Substitution: Halogenated derivatives of protocatechualdehyde.
Scientific Research Applications
Protocatechualdehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of vanillin and other aromatic compounds.
Biology: It exhibits antioxidant, anti-inflammatory, and antibacterial properties.
Medicine: It is used in the treatment of coronary heart disease, angina, and other cardiovascular conditions.
Industry: It is used in the production of microphotoresists and other materials for electronic elements.
Comparison with Similar Compounds
Protocatechualdehyde is similar to other phenolic aldehydes such as:
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Used as a flavoring agent and in the synthesis of pharmaceuticals.
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde): Used in the synthesis of fine chemicals and as a flavoring agent.
Cinnamaldehyde (3-phenyl-2-propenal): Known for its antimicrobial and antifungal properties.
Uniqueness: Protocatechualdehyde is unique due to its dual hydroxyl groups on the benzene ring, which contribute to its strong antioxidant and anti-inflammatory properties. Its ability to act as a precursor for various biologically active compounds further enhances its significance in scientific research and industrial applications.
Properties
IUPAC Name |
3,4-dihydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGBGRVKPALMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074512 | |
Record name | Protocatechualdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074512 | |
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Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |
Record name | Protocatechualdehyde | |
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Vapor Pressure |
0.000116 [mmHg] | |
Record name | Protocatechualdehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
139-85-5 | |
Record name | 3,4-Dihydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Protocatechualdehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139855 | |
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Record name | Protocatechualdehyde | |
Source | DrugBank | |
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Record name | 3,4-Dihydroxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22961 | |
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Record name | Protocatechualdehyde | |
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Record name | 3,4-dihydroxybenzaldehyde | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.889 | |
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Record name | PROTOCATECHUALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PVP2HCH4T | |
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Record name | 3,4-Dihydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059965 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Protocatechualdehyde?
A1: The molecular formula of Protocatechualdehyde is C7H6O3, and its molecular weight is 138.12 g/mol.
Q2: What analytical techniques are commonly used to determine Protocatechualdehyde content in various samples?
A2: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors, diode-array detectors (DAD), and mass spectrometry (MS), is widely employed for quantitative analysis of Protocatechualdehyde. [, , , , , , , , , , , , , , , , , , , ]
Q3: How does Protocatechualdehyde affect cancer cells?
A3: Research suggests that Protocatechualdehyde demonstrates antiproliferative activity against various cancer cell lines, including human non-small cell lung cancer cells. This effect has been linked to the upregulation of growth arrest and DNA damage-inducible genes (GADD45 and GADD153), ultimately leading to cell cycle arrest and apoptosis. []
Q4: What is the role of Protocatechualdehyde in protecting against testicular damage?
A4: In a study using a mouse model, Protocatechualdehyde was found to mitigate testicular damage induced by the chemotherapeutic agent cyclophosphamide. This protective effect was associated with increased sperm survival and membrane integrity, improved testicular morphology, and modulation of various proteins involved in oxidative stress and inflammation. []
Q5: How does Protocatechualdehyde impact bone health?
A5: Protocatechualdehyde has shown promise in counteracting osteoporosis induced by prednisone acetate in a rat model. Treatment with Protocatechualdehyde led to improvements in bone physical indices, bone density, and bone mineral and organic matter content. []
Q6: Does Protocatechualdehyde exhibit antibacterial activity?
A6: Protocatechualdehyde has demonstrated potent antibacterial activity against the plant pathogen Ralstonia solanacearum, effectively inhibiting its growth and biofilm formation. This antibacterial effect was linked to the disruption of bacterial cell structure. []
Q7: What is the mechanism behind Protocatechualdehyde's protective effect on vascular endothelial cells?
A7: Studies indicate that Protocatechualdehyde can protect human umbilical vein endothelial cells from damage induced by oxidized low-density lipoprotein (ox-LDL). This protective action may involve the modulation of the CD40/CD40L pathway, which plays a role in inflammation and atherosclerosis. []
Q8: How is Protocatechualdehyde absorbed in the body?
A8: Research using a rat intestinal absorption model suggests that Protocatechualdehyde is absorbed primarily through passive diffusion. []
Q9: Are there any strategies to improve the delivery and bioavailability of Protocatechualdehyde?
A9: While specific drug delivery strategies haven't been extensively explored in the provided research, one study utilized Protocatechualdehyde in the fabrication of injectable hydrogels containing an anticancer peptide. This approach aimed to achieve localized drug release and enhance therapeutic efficacy. []
Q10: How does the structure of Protocatechualdehyde contribute to its activity?
A10: The two hydroxyl groups in the ortho position on the benzene ring, characteristic of catechols, are likely crucial for many of Protocatechualdehyde's biological activities. These groups can participate in hydrogen bonding and redox reactions, influencing the compound's interaction with biological targets. Further research is needed to elucidate specific SAR relationships. [, ]
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